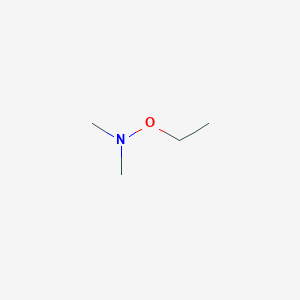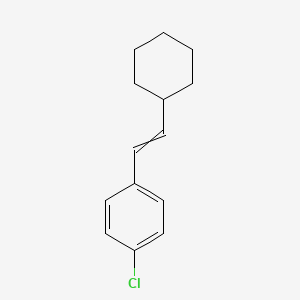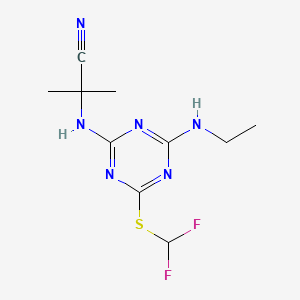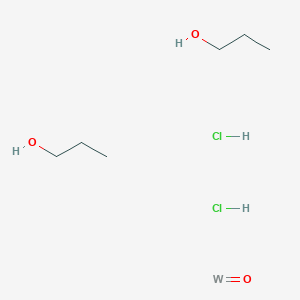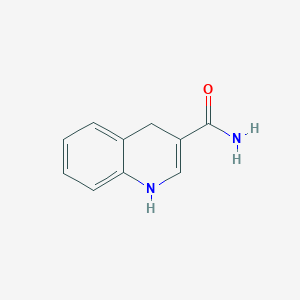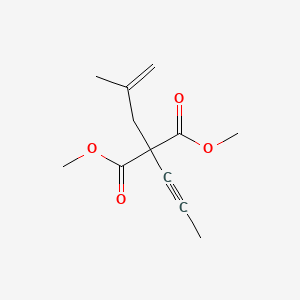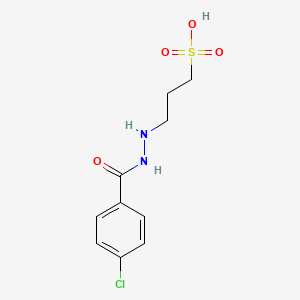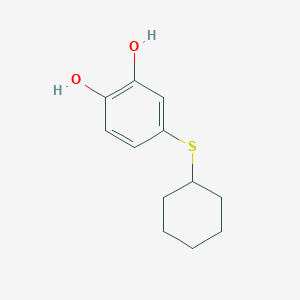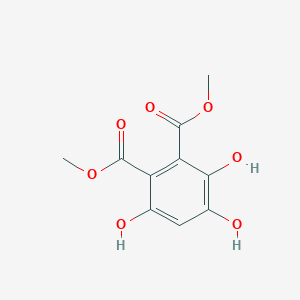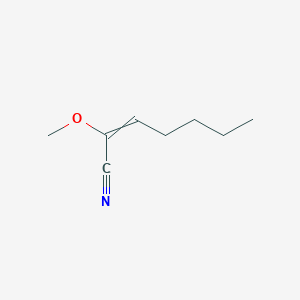![molecular formula C9H9ClO B14328544 {[(2-Chloroethenyl)oxy]methyl}benzene CAS No. 104678-36-6](/img/structure/B14328544.png)
{[(2-Chloroethenyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Chloroethenyl)oxy]methyl}benzene is an organic compound with the molecular formula C9H9ClO It contains a benzene ring substituted with a 2-chloroethenyl group and a methoxy group
Preparation Methods
The synthesis of {[(2-Chloroethenyl)oxy]methyl}benzene typically involves the reaction of benzyl chloride with sodium chloroacetate, followed by the elimination of hydrogen chloride. This reaction is carried out under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloroacetate anion attacks the benzyl chloride, leading to the formation of the desired product.
Chemical Reactions Analysis
{[(2-Chloroethenyl)oxy]methyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Addition Reactions: The double bond in the 2-chloroethenyl group can participate in addition reactions with various electrophiles, leading to the formation of substituted products.
Scientific Research Applications
{[(2-Chloroethenyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of {[(2-Chloroethenyl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
{[(2-Chloroethenyl)oxy]methyl}benzene can be compared with other similar compounds, such as:
Chlorobenzene: A simpler compound with a chlorine atom directly attached to the benzene ring.
Benzyl Chloride: Contains a benzyl group substituted with a chlorine atom.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
The uniqueness of this compound lies in its combination of a benzene ring with a 2-chloroethenyl group and a methoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
104678-36-6 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloroethenoxymethylbenzene |
InChI |
InChI=1S/C9H9ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DZLWNQNZXRYQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


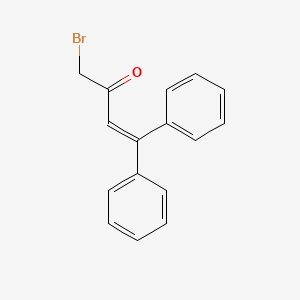
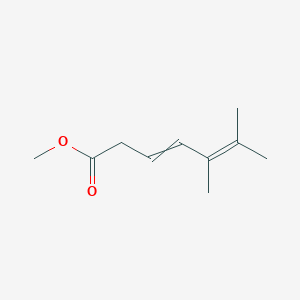
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
